molecular formula C7H5BF4O3 B123678 (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid CAS No. 871126-20-4

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

Cat. No. B123678
M. Wt: 223.92 g/mol
InChI Key: AVCUUTFGJGZDMS-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a boron atom covalently bonded to an aromatic ring that is substituted with fluorine atoms and a methoxy group. While the specific compound is not directly discussed in the provided papers, boronic acids in general are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .

Synthesis Analysis

The synthesis of boronic acids often involves the use of palladium-catalyzed cross-coupling reactions. For example, a series of substituted benzoquinones were synthesized by cross-coupling tetramethoxyphenylboronic acid with aromatic bromides or iodides, followed by oxidation . Although the synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is not explicitly described, similar methodologies could potentially be applied, considering the structural similarities with other boronic acid derivatives.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an aromatic ring. The presence of substituents on the aromatic ring, such as fluorine atoms and methoxy groups, can influence the reactivity and stability of the boronic acid. For instance, the ortho-substituent on a phenylboronic acid was found to play a key role in catalytic activity by preventing the coordination of amines to the boron atom .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known to catalyze dehydrative condensation between carboxylic acids and amines , and they can form adducts with diols, which is useful in diol and carbohydrate recognition . Tris(pentafluorophenyl)borane, a related boron compound, has been used as a catalyst in hydrometallation, alkylation, and aldol-type reactions, indicating the potential reactivity of boronic acids with similar substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of the boron atom, which can increase the reactivity of the boronic acid in catalytic processes . The methoxy group can also affect the solubility and stability of the compound. The specific properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid would need to be determined experimentally, but it is likely to exhibit high reactivity and affinity for diols due to the presence of the fluorine atoms and the electron-donating methoxy group .

Scientific Research Applications

Electrochemical Biosensors

Recent progress highlights the use of boronic acids, including derivatives similar to (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, in constructing electrochemical biosensors. These sensors leverage the unique properties of boronic acids for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. The mechanism involves selective binding to diols through boronate ester formation, offering a promising avenue for non-enzymatic glucose sensing and HbA1c monitoring, crucial for diabetes management (Wang et al., 2014).

Drug Discovery and Design

The incorporation of boronic acids into medicinal chemistry has led to the approval of several boronic acid-based drugs by regulatory agencies. The unique physicochemical properties of boronic acids, such as enhancing drug potency and improving pharmacokinetics, have been instrumental in their application in drug discovery. This underscores the potential of boronic acid derivatives in developing new therapeutic agents (Plescia & Moitessier, 2020).

Environmental Remediation

In seawater desalination, boron removal poses significant challenges due to its presence in boric acid form. Studies on reverse osmosis (RO) and nanofiltration (NF) membranes have advanced our understanding of boron rejection mechanisms. This research contributes to optimizing desalination processes, ensuring the safe removal of boron from drinking water, and highlighting the environmental applications of boronic acid derivatives (Tu et al., 2010).

Antifungal Applications

The exploration of boronic acid-based compounds has revealed their significant antifungal properties. Boronic acids, including structurally related compounds, have shown efficacy against pathogenic fungi, offering a promising approach to managing fungal infections and diseases affecting agriculture and human health. This suggests the potential of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid and its analogs in developing new antifungal strategies (Estevez-Fregoso et al., 2021).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUUTFGJGZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584712
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid

CAS RN

871126-20-4
Record name B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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